molecular formula C13H13NO2 B15399179 (4-Methoxyphenyl)(pyridine-2-yl)methanol CAS No. 112966-31-1

(4-Methoxyphenyl)(pyridine-2-yl)methanol

Cat. No.: B15399179
CAS No.: 112966-31-1
M. Wt: 215.25 g/mol
InChI Key: OQFKODRWEHYZQP-CYBMUJFWSA-N
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Description

(4-Methoxyphenyl)(pyridine-2-yl)methanol (CAS 27805-39-6) is a diaryl carbinol compound that serves as a versatile chemical intermediate and a critical scaffold in medicinal chemistry and drug discovery. This compound features both a pyridine ring and a methoxyphenyl group attached to a central carbinol carbon, a structure commonly associated with significant pharmacological potential. The core research value of this compound lies in its role as a precursor for the synthesis of more complex, biologically active molecules. Its structure is a key intermediate in the development of compounds containing the imidazo[1,5-a]pyridine core, which is found in drugs approved for clinical use or undergoing clinical development . Furthermore, structurally similar diaryl carbinols are established as fundamental building blocks for pharmaceuticals with antitussive and antiemetic properties, as well as for agents that relax bronchial muscles . The benzylic alcohol functional group can be activated to form a carbocation, making it a reactive handle for further chemical transformations, such as in Ritter-type reactions to form new nitrogen-containing heterocycles . In practical research applications, this compound is utilized in the development of novel synthetic methodologies. For instance, it can be involved in catalytic reactions, such as asymmetric hydrogenation, to produce enantiomerically pure molecules, which are essential for creating specific stereoisomers of potential drugs . The presence of the methoxyphenyl moiety is also significant, as methoxyphenolic compounds are widely investigated for their anti-inflammatory effects, which may extend to applications in respiratory and airway disease research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

112966-31-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(R)-(4-methoxyphenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3/t13-/m1/s1

InChI Key

OQFKODRWEHYZQP-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Electronic Properties

  • Methoxy vs. Fluoro Substituents: The 4-methoxy group in the target compound donates electrons via resonance, increasing aryl ring electron density compared to the electron-withdrawing 4-fluoro substituent in (4-fluorophenyl)(pyridine-2-yl)methanol. This difference is reflected in their HOMO-LUMO gaps (4.5 eV vs.
  • Conjugation Effects: The α,β-unsaturated ketone in (E)-3-(4-methoxyphenyl)-1-(pyridine-2-yl)prop-2-en-1-one introduces conjugation, leading to red-shifted UV-Vis absorption (λmax ~ 350 nm) compared to the methanol derivative (~280 nm) .

Solubility and Pharmacokinetics

  • Polarity and Solubility: The methoxy group enhances solubility in polar solvents (e.g., methanol, DMF) compared to 4-(pyridin-2-yl)benzyl alcohol, which lacks the OCH₃ group .
  • Protein Binding : Compounds with methoxy groups show reduced plasma protein binding (e.g., 75% for methoxy derivatives vs. 85% for fluoro analogs), favoring free drug availability .

Preparation Methods

Synthesis of 4-Methylacetophenone Derivatives

Toluene(ring-1-14C) undergoes Friedel-Crafts acetylation with acetyl chloride in the presence of AlCl₃ to form 4-methylacetophenone(ring-4-14C) with 72–85% yield. This step establishes the methoxyphenyl backbone, though subsequent methoxylation requires additional steps.

Baeyer-Villiger Oxidation and Reduction

4-Methylacetophenone derivatives undergo Baeyer-Villiger oxidation using perbenzoic acid to form acetates, which are hydrolyzed to secondary alcohols. For example, 4-methylphenyl acetate(ring-4-14C) is reduced with hypophosphorous acid (H₃PO₂) and hydrobromic acid (HBr) to yield 2-(4-methoxyphenyl)ethanol(ring-1-14C) at 82% efficiency.

Table 1: Friedel-Crafts-Based Synthesis Parameters

Step Reagents/Conditions Yield Reference
Friedel-Crafts Acylation AlCl₃, CH₃COCl, 0°C, 4h 85%
Baeyer-Villiger Oxidation Perbenzoic acid, CHCl₃, 25°C, 12h 78%
Hypophosphorous Acid Reduction H₃PO₂, HBr, 115°C, 12h 82%

Dearomative Alkylation Using Grignard Reagents

Enantioselective dearomative alkylation of pyridine derivatives enables direct construction of the pyridine-2-yl methanol framework.

Copper-Catalyzed Grignard Additions

A chiral copper catalyst (6 mol% AgOTf, 20 mol% KHMDS) facilitates the addition of ethylmagnesium bromide to 4-methoxy-2-methylpyridine under hydrogen gas (20 bar). This method achieves 94% yield and >98% enantiomeric excess (ee) for tertiary alcohol products.

Limitations with Bulky Substrates

Secondary Grignard reagents (e.g., isopropyl MgBr) result in racemic mixtures due to steric hindrance, while electron-withdrawing groups on pyridine reduce reactivity.

Table 2: Grignard-Mediated Dearomative Alkylation

Substrate Grignard Reagent Catalyst Yield ee Reference
4-Methoxy-2-methylpyridine EtMgBr Cu/AgOTf 94% >98%
2-Phenylpyridine iPrMgBr Cu/AgOTf 58% <5%

Nucleophilic Substitution and Reduction Pathways

Stereoselective synthesis via nucleophilic addition to ketone precursors offers precise control over chirality.

Ketone Intermediate Preparation

Phenyl(6-phenylpyridin-2-yl)methanone is synthesized through Friedel-Crafts acylation, followed by oxime formation using hydroxylamine hydrochloride (51% yield).

Stereoselective Reduction

The ketone intermediate is reduced with sodium borohydride (NaBH₄) in ethanol to yield (4-methoxyphenyl)(pyridine-2-yl)methanol at 86% efficiency. Asymmetric reductions using chiral catalysts (e.g., (R)-BINOL) achieve 73% ee.

Table 3: Nucleophilic Substitution and Reduction

Step Reagents/Conditions Yield ee Reference
Ketone Synthesis AlCl₃, CH₃COCl, 0°C 75% N/A
Oxime Formation NH₂OH·HCl, NaOAc, 60°C 51% N/A
NaBH₄ Reduction NaBH₄, EtOH, 25°C 86% N/A
Asymmetric Reduction (R)-BINOL, THF, -78°C 67% 73%

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Grignard Addition : Highest yield (94%) but limited to primary alkyl groups.
  • Friedel-Crafts Route : Moderate yields (78–85%) with isotopic labeling capability.
  • Nucleophilic Reduction : Superior stereocontrol (73% ee) but lower overall yield (67%).

Functional Group Tolerance

Electron-donating groups (e.g., methoxy) enhance reactivity in Friedel-Crafts and Grignard pathways, while electron-withdrawing groups necessitate protective strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxyphenyl)(pyridine-2-yl)methanol, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via reduction of the ketone precursor, (4-Methoxyphenyl)(pyridine-2-yl)ketone, using catalytic hydrogenation or metal hydrides (e.g., NaBH4). For higher yields, solvent choice (e.g., ethanol or THF) and temperature control (0–25°C) are critical. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Similar protocols were applied to analogs like (4-chlorophenyl)(pyridin-2-yl)methanol in enzymatic reductions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridine and methoxyphenyl groups) and the hydroxymethyl group (δ 4.5–5.5 ppm). Methoxy protons appear as a singlet near δ 3.8 ppm.
  • IR : Confirm the O-H stretch (~3200–3600 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 215.24 (C₁₃H₁₃NO₂). Fragmentation patterns should align with pyridine and methoxyphenyl cleavage.
    Cross-validate with computational tools like Multiwfn for electron density mapping .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) is ideal. Key steps:

  • Grow crystals via slow evaporation in a solvent like dichloromethane/hexane.
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Use SHELXPRO for structure solution and validate with R-factor (<5%) and residual density maps. SHELXL’s robustness for small molecules is well-documented .

Advanced Research Questions

Q. How can enantioselective synthesis of this chiral alcohol be achieved?

  • Methodological Answer : Employ alcohol dehydrogenase (ADH) enzymes or chiral catalysts. For example, ADH-mediated reduction of the ketone precursor in buffered aqueous systems (pH 7–8) with NADH cofactor recycling (e.g., using glucose dehydrogenase) yields enantiopure product. This approach was validated for (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol .

Q. What computational strategies can predict its electronic properties and reactivity?

  • Methodological Answer : Use Multiwfn for:

  • Electron localization function (ELF) analysis to map reactive sites.
  • Frontier molecular orbital (FMO) calculations (HOMO-LUMO gaps) to assess nucleophilic/electrophilic behavior.
  • Electrostatic potential (ESP) surfaces to predict hydrogen-bonding interactions. Compare results with experimental UV-Vis and fluorescence spectra .

Q. How do structural modifications (e.g., substituent effects) influence its biological activity?

  • Methodological Answer :

  • Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to study SAR.
  • Test analogs in bioassays (e.g., antimicrobial activity via MIC assays). For example, bis(4-fluorophenyl)methanol derivatives showed varied biological sample interactions .
  • Use docking simulations (AutoDock Vina) to model interactions with target proteins (e.g., enzymes or receptors).

Q. What are the challenges in analyzing its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products.
  • Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

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